molecular formula C14H15NO6 B15334455 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid

5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid

Cat. No.: B15334455
M. Wt: 293.27 g/mol
InChI Key: RZAYKFKKRHJIKQ-UHFFFAOYSA-N
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Description

5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid (CAS 1468535-48-9) is a high-purity chemical building block for pharmaceutical research and development. This compound features an isoxazole core linked to a multi-methoxyphenyl substituent, a structural motif of significant interest in medicinal chemistry. Isoxazole derivatives are widely investigated for their diverse biological activities, including as regulators of immune functions and for their antitumor potential . The trimethoxyphenyl moiety is a key pharmacophore found in potent tubulin inhibitors, such as Combretastatin A-4, suggesting this compound's utility in the design and synthesis of novel anticancer agents . Researchers can employ this chemical as a critical precursor for constructing more complex molecules, particularly in developing targeted therapies. Its molecular formula is C14H15NO6, and it has a molecular weight of 293.27 g/mol . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

5-methyl-3-(2,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H15NO6/c1-7-12(14(16)17)13(15-21-7)8-5-10(19-3)11(20-4)6-9(8)18-2/h5-6H,1-4H3,(H,16,17)

InChI Key

RZAYKFKKRHJIKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=C(C=C2OC)OC)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization using acetic anhydride to yield the isoxazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid is a synthetic organic compound belonging to the isoxazole family, featuring an isoxazole ring and a carboxylic acid functional group. It has a methyl group at the 5-position and a 2,4,5-trimethoxyphenyl substituent at the 3-position of the isoxazole ring. The molecular formula is and it has a molecular weight of approximately 293.27 g/mol. This compound is categorized as a heterocyclic compound because of its isoxazole structure and as an aromatic compound due to the trimethoxyphenyl group.

Synthesis
The synthesis of this compound typically involves several key steps that may require controlled temperatures and specific solvents to optimize yield and purity. Industrial synthesis may utilize continuous flow reactors to enhance efficiency and scalability.

Chemical Reactivity
The chemical reactivity of this compound primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of both electron-donating methoxy groups and an electron-withdrawing carboxylic acid group.

Applications
this compound has several notable applications. Research indicates that compounds with isoxazole structures often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Specifically, studies have shown that derivatives of isoxazole can inhibit cancer cell proliferation in various types of cancer cells such as hepatocellular carcinoma and breast carcinoma. For instance, phenyl-isoxazole derivatives have demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that this compound may possess similar bioactivity. Preliminary studies suggest that this compound may interact with proteins involved in cancer progression and inflammation pathways. Further research using techniques like molecular docking and binding assays could provide insights into its mechanism of action. The compound's lipophilicity may be enhanced due to its trimethoxy substitution pattern, potentially increasing its biological activity compared to simpler derivatives.

Structural Comparison
this compound's uniqueness lies in its specific trimethoxy substitution pattern which may enhance its lipophilicity and biological activity compared to simpler derivatives.

Compound NameStructural FeaturesUnique Aspects
3-MethylisoxazoleMethyl group on isoxazoleLacks the phenyl substituent; simpler structure
2,4-Dimethoxybenzoic acidCarboxylic acid with methoxy groupsNo isoxazole ring; used for different biological activities
Phenyl-isoxazole carboxamide derivativesCarboxamide instead of carboxylic acidVarying substitutions on phenyl ring affect activity
5-(2,4-Dichlorophenyl)isoxazole-4-carboxylic acidChlorine substituents on phenylDifferent halogenation pattern affects reactivity

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s key structural distinction lies in its 2,4,5-trimethoxyphenyl substituent, which contrasts with other isoxazole derivatives bearing:

  • Heteroaromatic groups : e.g., 5-methylthiophen-2-yl (39p ) or pyridin-4-yl (39c ) .
  • Electron-withdrawing groups : e.g., 3-nitrophenyl (39g , 40 ) or trifluoromethyl () .
  • Halogenated aryl groups : e.g., 4-fluorophenyl () or 2-chlorophenyl () .

Electronic and Steric Effects :

  • Steric bulk : The 2,4,5-trimethoxy substitution introduces steric hindrance, which may influence binding interactions in biological systems or reaction kinetics during synthesis .

Physicochemical Properties

Key properties of select analogs are summarized below:

Compound Substituent (3-position) Molecular Weight (g/mol) LogP* Melting Point (°C) Yield (%)
Target Compound 2,4,5-Trimethoxyphenyl ~307.3† ~1.8‡ N/A N/A
39p () 5-Methylthiophen-2-yl 369.47 ~2.5 161.5–162.2 72
39g () 3-Nitrophenyl 383.40 ~2.1 129.6–132.4 85
40 () 3-Nitrophenyl 355.35 ~1.9 202.2–203.9 78
5-Methyl-3-(2-thienyl) () 2-Thienyl 209.22 1.58 N/A N/A
3-(4-Fluorophenyl) () 4-Fluorophenyl 259.17 ~2.3 N/A N/A

*LogP values estimated using fragment-based methods. †Calculated from molecular formula C₁₄H₁₅NO₆. ‡Predicted using ChemDraw software.

Key Observations :

  • Lipophilicity : The target compound’s trimethoxyphenyl group likely reduces LogP compared to thiophene or trifluoromethyl analogs (e.g., 39p : LogP ~2.5) due to increased polarity from methoxy groups .
  • Melting Points : Higher melting points in nitrophenyl derivatives (e.g., 40 : 202–204°C) suggest stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) compared to methylthiophene or trimethoxy analogs .

Biological Activity

5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid is an organic compound belonging to the isoxazole class, characterized by its unique structure that includes a methyl group at the 5-position and a 2,4,5-trimethoxyphenyl substituent at the 3-position of the isoxazole ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H17_{17}N1_{1}O5_{5}, with a molecular weight of approximately 265.26 g/mol. The presence of methoxy groups enhances its solubility and biological activity, making it a valuable candidate for further research.

Biological Activities

Research indicates that compounds within the isoxazole family exhibit a range of biological activities:

The mechanism of action for this compound involves its interaction with cellular targets that modulate pathways related to cell proliferation and apoptosis. It is hypothesized that the compound may inhibit enzymes involved in these processes, leading to its anticancer effects .

Antiproliferative Activity

A study investigating the antiproliferative effects of various isoxazole derivatives found that this compound exhibited notable cytotoxicity against human cancer cell lines. The following table summarizes the IC50_{50} values observed in these studies:

Compound NameCell Line TestedIC50_{50} (µM)
This compoundMCF-7 (breast cancer)22.47
This compoundA549 (lung cancer)25.87
Other similar isoxazolesVarious cancer linesRange: 19.19 - 20.79

These findings indicate that this compound has comparable or superior activity to other known anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of both electron-donating methoxy groups and an electron-withdrawing carboxylic acid group significantly influences the biological activity of this compound. Removing or modifying these groups can lead to a decrease in antiproliferative activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A general procedure for synthesizing isoxazole derivatives involves refluxing a mixture of substituted aminothiazolones, sodium acetate, and formyl-indole precursors in acetic acid (3–5 h) . For the target compound, substituting the phenyl ring with 2,4,5-trimethoxy groups may require protecting/deprotecting strategies for methoxy functionalities. Optimization of solvent (e.g., acetic acid vs. DMF) and stoichiometric ratios (e.g., excess formyl precursor) can enhance yield. Purification via recrystallization from DMF/acetic acid mixtures is recommended .

Q. How can the purity of this compound be validated, and what analytical techniques are critical for quality control?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with >95% purity thresholds is standard for validating synthetic products . Complementary techniques include nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing isoxazole ring protons at δ 6.5–7.5 ppm) and mass spectrometry (MS) for molecular weight verification. For crystalline samples, X-ray diffraction (XRD) resolves stereochemical ambiguities .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 0–6°C to prevent degradation of methoxy and carboxylic acid groups. Avoid humidity and high temperatures (>25°C), which may induce hydrolysis or decarboxylation .

Advanced Research Questions

Q. How do electronic effects of the 2,4,5-trimethoxyphenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The electron-donating methoxy groups increase electron density on the phenyl ring, directing electrophilic substitution to the para position relative to the isoxazole moiety. Computational modeling (e.g., DFT) can predict reactive sites, while experimental validation via regioselective bromination or nitration assays can confirm these effects .

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., varying IC50 values in enzyme inhibition assays)?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols by:

  • Using freshly prepared stock solutions in DMSO (<0.1% final concentration).
  • Validating enzyme activity with positive controls (e.g., known inhibitors).
  • Employing orthogonal assays (e.g., SPR binding kinetics vs. fluorometric activity) .

Q. How can the crystal structure of this compound inform its interactions with biological targets?

  • Methodological Answer : XRD analysis reveals bond lengths, angles, and packing motifs. For example, the dihedral angle between the isoxazole and phenyl rings (e.g., 15.2° in analog 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid) impacts steric compatibility with enzyme active sites . Molecular docking (e.g., AutoDock Vina) using crystal coordinates can predict binding poses to targets like cyclooxygenase-2 (COX-2).

Q. What are the challenges in modifying the carboxylic acid moiety for prodrug development, and how can they be addressed?

  • Methodological Answer : Carboxylic acid groups often limit bioavailability. Strategies include:

  • Esterification (e.g., ethyl ester prodrugs) to enhance membrane permeability .
  • Coupling with biocompatible carriers (e.g., PEGylated nanoparticles) for targeted delivery.
  • Monitoring hydrolysis kinetics in physiological buffers (pH 7.4) to assess prodrug activation .

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